Cas no 66217-05-8 (Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-)

Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)- structure
66217-05-8 structure
Product Name:Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-
CAS No:66217-05-8
MF:C20H14Br4
MW:573.941162586212
CID:388590
PubChem ID:71369672
Update Time:2025-04-19

Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-
    • 1,4-dibenzyl-2,3,5,6-tetrabromobenzene
    • DTXSID90792684
    • 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene
    • 66217-05-8
    • Inchi: 1S/C20H14Br4/c21-17-15(11-13-7-3-1-4-8-13)18(22)20(24)16(19(17)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2
    • InChI Key: CMMUZMMDJXCFJU-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C(=C(C=1CC1C=CC=CC=1)Br)Br)CC1C=CC=CC=1)Br

Computed Properties

  • Exact Mass: 573.77880g/mol
  • Monoisotopic Mass: 569.78290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.5
  • Topological Polar Surface Area: 0Ų
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